2-Benzhydryl-2,7-diazaspiro[3.4]octan-6-one
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Overview
Description
2-Benzhydryl-2,7-diazaspiro[3.4]octan-6-one is a synthetic organic compound with the molecular formula C19H20N2O and a molecular weight of 292.37 g/mol . This compound is characterized by a spirocyclic structure, which includes a diazaspiro octane ring system fused with a benzhydryl group. The unique structural features of this compound make it an interesting subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzhydryl-2,7-diazaspiro[3.4]octan-6-one typically involves the reaction of benzhydryl chloride with a diazaspiro octane derivative under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
2-Benzhydryl-2,7-diazaspiro[3.4]octan-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium hydroxide, potassium carbonate, organic solvents like dichloromethane or tetrahydrofuran.
Major Products
The major products formed from these reactions include ketones, carboxylic acids, alcohols, and substituted derivatives of the original compound .
Scientific Research Applications
2-Benzhydryl-2,7-diazaspiro[3.4]octan-6-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 2-Benzhydryl-2,7-diazaspiro[3.4]octan-6-one involves its interaction with specific molecular targets and pathways. The compound is known to act as a sigma-1 receptor antagonist, which enhances the antinociceptive effect of morphine and rescues morphine tolerance . This interaction with sigma-1 receptors modulates various cellular processes, including calcium signaling, protein folding, and neurotransmitter release .
Comparison with Similar Compounds
Similar Compounds
2-Benzhydryl-2,6-diazaspiro[3.4]octan-7-one: A closely related compound with similar structural features and biological activities.
2-Benzhydryl-2,7-diazaspiro[3.4]octane: Another related compound with a similar spirocyclic structure but lacking the ketone functional group.
Uniqueness
2-Benzhydryl-2,7-diazaspiro[3.4]octan-6-one is unique due to its specific spirocyclic structure and the presence of both benzhydryl and diazaspiro octane moieties. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C19H20N2O |
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Molecular Weight |
292.4 g/mol |
IUPAC Name |
2-benzhydryl-2,7-diazaspiro[3.4]octan-6-one |
InChI |
InChI=1S/C19H20N2O/c22-17-11-19(12-20-17)13-21(14-19)18(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,18H,11-14H2,(H,20,22) |
InChI Key |
ZEDMLOWQUKOHFK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NCC12CN(C2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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